molecular formula C12H10Cl2O3 B8057438 Butanoic acid, 2-[(2,3-dichlorophenyl)methylene]-3-oxo-, methyl ester

Butanoic acid, 2-[(2,3-dichlorophenyl)methylene]-3-oxo-, methyl ester

Cat. No. B8057438
M. Wt: 273.11 g/mol
InChI Key: QQXPSPWWWCQBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-[(2,3-dichlorophenyl)methylene]-3-oxo-, methyl ester is a useful research compound. Its molecular formula is C12H10Cl2O3 and its molecular weight is 273.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanoic acid, 2-[(2,3-dichlorophenyl)methylene]-3-oxo-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 2-[(2,3-dichlorophenyl)methylene]-3-oxo-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O3/c1-7(15)9(12(16)17-2)6-8-4-3-5-10(13)11(8)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXPSPWWWCQBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 2-[(2,3-dichlorophenyl)methylene]-3-oxo-, methyl ester

CAS RN

74073-22-6
Record name Methyl 2-[(2,3-dichlorophenyl)methylene]-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74073-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A mixture containing 8.7 g of 2,3-dichlorobenzaldehyde, 5.8 g of methyl acetoacetate, 28 drops of pyridine and 38 drops of hexanoic acid in 280 ml of benzene is brought to reflux with stirring for 4 hours. It is transferred to a separating funnel and washed with 10% strength sodium bicarbonate solution, then with N hydrochloric acid solution and then with water. The mixture is dried and evaporated. The crystals obtained are washed with isopropyl ether.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

17.5 g (100 mmol) of 2,3-dichlorobenzaldehyde and 11.6 g (100 mmol) of methyl acetoacetate are boiled in a water separator for 3 h with 1 ml of piperidine and 0.5 ml of HOAc in 350 ml of CH2Cl2. The mixture is then washed twice with water, dried over MgSO4 and concentrated. The residue crystallizes from petroleum ether/ether. Yield: 15.0 g (55%)
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.